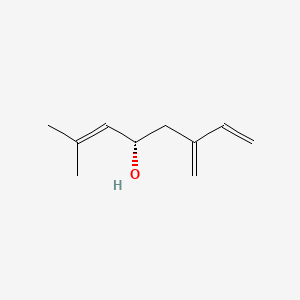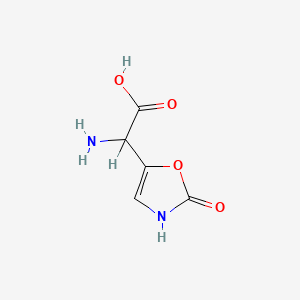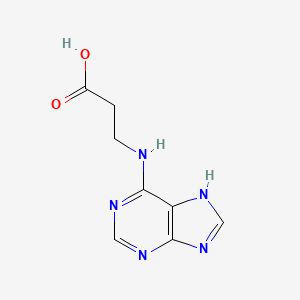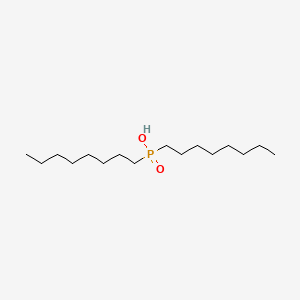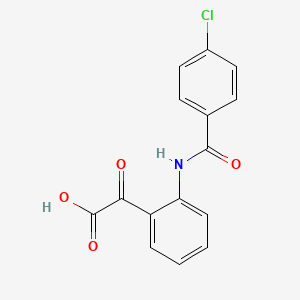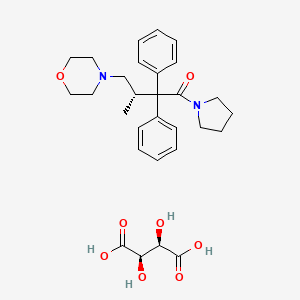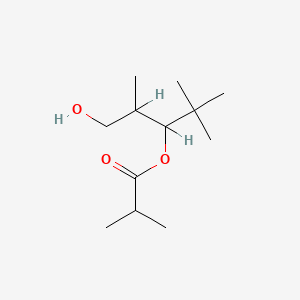
(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate
Descripción general
Descripción
“(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate” is a chemical compound with the molecular formula C12H24O3 . It is also known by other names such as “2-methylpropanoic acid 2,2-dimethyl-1-(2-hydroxy-1-methylethyl) propyl ester” and "3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate" .
Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C12H24O3 . The exact structure would depend on the arrangement of these atoms and the bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.32 . Other properties such as density, boiling point, melting point, and flash point could not be found in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Antibiotic Precursors
- A study by Shirai and Nakai (1989) developed a new synthetic route to the 1β-methylcarbapenem precursor from (S)-methyl 3-hydroxy-2-methylpropanoate, a compound structurally related to (1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate. This route is significant in the synthesis of carbapenem antibiotics (Shirai & Nakai, 1989).
Chemical Properties and Reactions
- McEwen and Ahlberg (1989) examined the hydrogen bonding and acidity of compounds like 4-(inden-3′-yl)-2,3,4-trimethylpentan-2-ol, providing insights into the chemical behavior of related compounds in different solvents (McEwen & Ahlberg, 1989).
- Collins and Jacobs (1986) explored the synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and related compounds, revealing valuable information about synthetic pathways and reactions of similar complex organic molecules (Collins & Jacobs, 1986).
Applications in Radiation Physics and Chemistry
- Chiari et al. (2014) reported on the interaction of positrons with 2,2,4-trimethylpentane, a hydrocarbon similar to this compound. These interactions are important in the context of radiation physics and medical imaging (Chiari et al., 2014).
Studies in Enzyme Inhibition and Cancer Research
- Naik et al. (2017) identified methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propanamido)benzoate as a dual inhibitor of malate dehydrogenase (MDH) 1/2, highlighting the potential of structurally related compounds in targeting cancer metabolism (Naik et al., 2017).
Volatile Organic Compounds Research in Lung Cancer
- Filipiak et al. (2008) conducted research on the release of volatile organic compounds (VOCs) from lung cancer cells, including compounds like 2,3,3-trimethylpentane. This study contributes to understanding the role of similar volatile compounds in cancer detection (Filipiak et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
(1-hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)11(14)15-10(9(3)7-13)12(4,5)6/h8-10,13H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISVHDWGVMPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C(C)CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868303 | |
| Record name | propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74367-33-2 | |
| Record name | Propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



